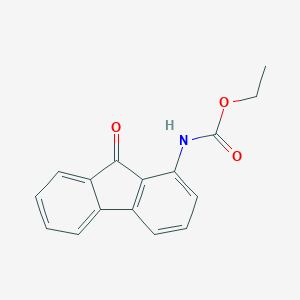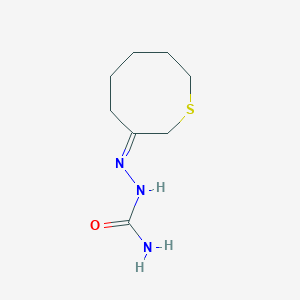
3-Thiocanone semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiocanone semicarbazone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its various properties and has shown promising results in several areas of research.
作用機序
The mechanism of action of 3-Thiocanone semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiocanone semicarbazone has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 3-Thiocanone semicarbazone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in cell cultures and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders.
One limitation of using 3-Thiocanone semicarbazone in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it challenging to determine the optimal dosage and administration route.
将来の方向性
There are several future directions for research on 3-Thiocanone semicarbazone. One area of research is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-Thiocanone semicarbazone.
合成法
The synthesis of 3-Thiocanone semicarbazone involves the reaction of 3-thiocanone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and is refluxed for several hours. The product is then filtered and recrystallized to obtain pure 3-Thiocanone semicarbazone.
科学的研究の応用
3-Thiocanone semicarbazone has been studied extensively for its potential as a therapeutic agent. It has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
特性
分子式 |
C8H15N3OS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
[(Z)-thiocan-3-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7- |
InChIキー |
DCDCQGVZOFVVHW-YFHOEESVSA-N |
異性体SMILES |
C1CC/C(=N/NC(=O)N)/CSCC1 |
SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
正規SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
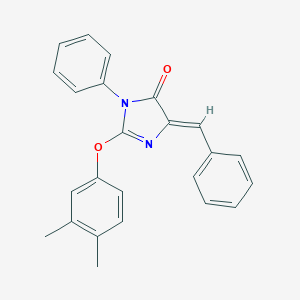
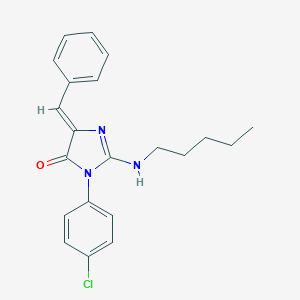
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
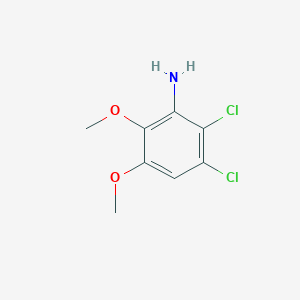
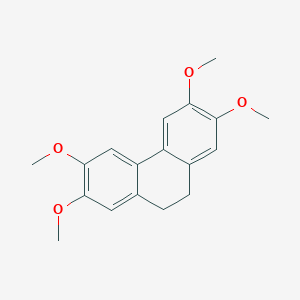
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

